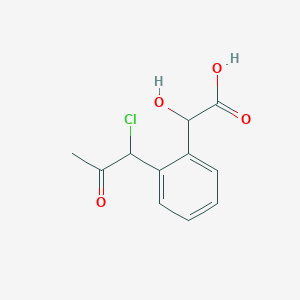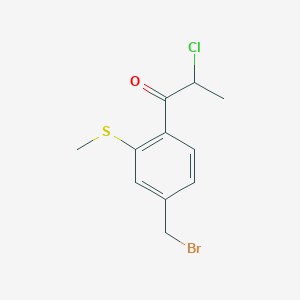![molecular formula C8H8FN3S B14062455 2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide CAS No. 2107-15-5](/img/structure/B14062455.png)
2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide typically involves the reaction of hydrazinecarbothioamide with 3-fluorobenzaldehyde in the presence of ethanol and catalytic amounts of glacial acetic acid under reflux conditions . The reaction mixture is then cooled to room temperature, filtered, and allowed to stand, resulting in the formation of the desired compound .
Chemical Reactions Analysis
2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide undergoes various chemical reactions, including:
Substitution Reactions: It can react with electrophilic reagents to form substituted derivatives.
Cyclization Reactions: It can form heterocyclic compounds such as pyrazoles and triazoles when reacted with appropriate reagents.
Condensation Reactions: It can undergo condensation with carbonyl compounds to form Schiff bases.
Common reagents used in these reactions include aldehydes, ketones, and other electrophilic reagents. The major products formed from these reactions are heterocyclic compounds and Schiff bases .
Scientific Research Applications
Medicinal Chemistry: It has shown promise as an antimicrobial and anticancer agent.
Biological Research: It has been evaluated for its ability to inhibit enzymes such as topoisomerase, which are crucial for DNA replication.
Industrial Applications: It is used as an intermediate in the synthesis of other complex organic compounds.
Mechanism of Action
The mechanism of action of 2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide involves its interaction with molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of topoisomerase enzymes by binding to their active sites, thereby preventing DNA replication and leading to cell death . This mechanism is particularly relevant in its anticancer and antimicrobial activities.
Comparison with Similar Compounds
2-[(3-Fluorophenyl)methylene]hydrazinecarbothioamide can be compared with other similar compounds such as:
- 2-(2-Fluorobiphenyl-4-yl)-N-substituted hydrazinecarbothioamide
- 2-(Bis(4-fluorophenyl)methylene)hydrazine-1-carbothioamide
These compounds share similar structural features but differ in their specific substituents and functional groups, which can influence their chemical reactivity and biological activity
Properties
CAS No. |
2107-15-5 |
|---|---|
Molecular Formula |
C8H8FN3S |
Molecular Weight |
197.24 g/mol |
IUPAC Name |
[(3-fluorophenyl)methylideneamino]thiourea |
InChI |
InChI=1S/C8H8FN3S/c9-7-3-1-2-6(4-7)5-11-12-8(10)13/h1-5H,(H3,10,12,13) |
InChI Key |
HPLRKDWFIJZYMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)F)C=NNC(=S)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[2-Chloro-6-(2,3,5-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14062387.png)












